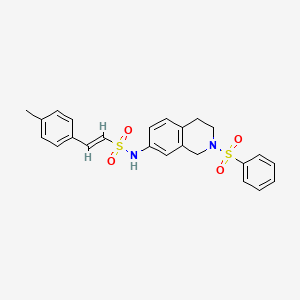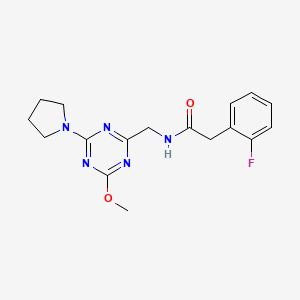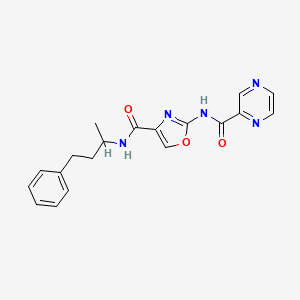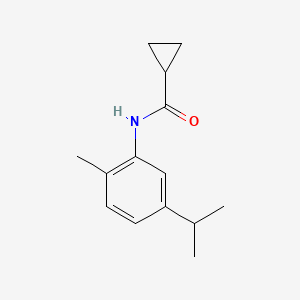
(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core with various functional groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with an appropriate oxopropoxy reagent to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
化学反応の分析
Types of Reactions
(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene moiety to a more saturated form.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer effects. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of benzofuran compounds are often explored for their pharmacological properties. This compound could be a candidate for drug development, particularly in areas where its biological activities show promise.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
Benzofuran: The core structure of the compound, benzofuran, is a common motif in many biologically active molecules.
2,4,5-Trimethoxybenzaldehyde: This precursor is used in the synthesis of various derivatives with different biological activities.
Oxopropoxy derivatives:
Uniqueness
What sets (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one apart from similar compounds is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for interactions with a distinct set of molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-15-17(9-14)28-20(21(15)23)8-13-7-18(25-3)19(26-4)10-16(13)24-2/h5-10H,11H2,1-4H3/b20-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCOGQQCVRXIY-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2724140.png)


![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)
![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)
![1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2724156.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}furan-2-carboxamide](/img/structure/B2724162.png)
